BenchChemオンラインストアへようこそ!

1-Methyl-4-(piperidin-3-ylmethyl)piperazine

sigma-1 receptor binding affinity piperidine-piperazine

1-Methyl-4-(piperidin-3-ylmethyl)piperazine (CAS 896054-84-5) is a nitrogen-rich heterocyclic building block (MF: C₁₁H₂₃N₃; MW: 197.32) characterized by a 1-methylpiperazine ring linked via a methylene bridge to the 3-position of a piperidine ring. This piperidine–piperazine architecture is a recognized privileged scaffold in CNS drug discovery, serving as a key synthon for generating combinatorial libraries that target dopamine, serotonin, and norepinephrine transporters and receptors.

Molecular Formula C11H23N3
Molecular Weight 197.326
CAS No. 896054-84-5
Cat. No. B2694970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(piperidin-3-ylmethyl)piperazine
CAS896054-84-5
Molecular FormulaC11H23N3
Molecular Weight197.326
Structural Identifiers
SMILESCN1CCN(CC1)CC2CCCNC2
InChIInChI=1S/C11H23N3/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11/h11-12H,2-10H2,1H3
InChIKeyKHESUUBSLVIEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4-(piperidin-3-ylmethyl)piperazine (CAS 896054-84-5): Chemical Identity and Research-Grade Procurement Baseline


1-Methyl-4-(piperidin-3-ylmethyl)piperazine (CAS 896054-84-5) is a nitrogen-rich heterocyclic building block (MF: C₁₁H₂₃N₃; MW: 197.32) characterized by a 1-methylpiperazine ring linked via a methylene bridge to the 3-position of a piperidine ring . This piperidine–piperazine architecture is a recognized privileged scaffold in CNS drug discovery, serving as a key synthon for generating combinatorial libraries that target dopamine, serotonin, and norepinephrine transporters and receptors [1]. The compound is commercially supplied as a free base (typical purity 95–98%) or as a trihydrochloride salt (CAS 1211466-10-2) for enhanced aqueous solubility , and is designated as a racemic mixture, a critical parameter for chiral resolution-dependent applications .

Why Generic Piperidine-Piperazine Analogs Are Not Direct Substitutes for CAS 896054-84-5


The piperidine–piperazine chemical space contains numerous positional isomers (e.g., 4-substituted vs. 3-substituted piperidine linkers) and N-alkyl variants (e.g., 1-ethyl, 1-cyclopropyl, or unsubstituted piperazine) that exhibit profoundly different receptor binding profiles [1]. Generic substitution without precise structural matching introduces uncontrolled variables: the 3-piperidinylmethyl attachment point directs the basic nitrogen lone pair orientation differently than the 4-substituted analog, altering the protonation state at physiological pH and thus the electrostatic complementarity with aspartate-rich binding pockets of aminergic GPCRs [2]. Furthermore, the 1-methyl group on the piperazine ring influences both the compound's logD and its metabolic vulnerability to N-demethylation by CYP enzymes, meaning that even analogs with identical molecular formulae but different N-alkylation patterns cannot be assumed to be functionally interchangeable in biological assays [2]. The following evidence guide quantifies where CAS 896054-84-5 sits relative to its closest comparators on dimensions critical to procurement decisions.

Quantitative Differentiation Evidence: 1-Methyl-4-(piperidin-3-ylmethyl)piperazine vs. Closest Structural Analogs


Sigma-1 Receptor Binding Affinity: Measured Advantage of the Piperidin-3-ylmethyl Linker over Piperidin-4-ylmethyl Isomers

In a direct head-to-head comparison within the same patent family of piperidine–piperazine ligands, the 3-piperidinylmethyl substitution pattern (the scaffold present in CAS 896054-84-5) conferred sigma-1 receptor binding affinity in the low nanomolar range, whereas the corresponding 4-piperidinylmethyl positional isomer exhibited a >10-fold loss in affinity [1]. Class-level SAR analysis across structurally characterized piperazine–piperidine derivatives further demonstrates that the 3-ylmethyl linker places the protonated piperidine nitrogen in an optimal geometry for interaction with the sigma-1 receptor's primary aspartate residue (Asp126), while the 4-ylmethyl linker forces a suboptimal vector that reduces electrostatic complementarity [2]. This geometric preference is not predicted by simple 2D similarity calculations, underscoring the need for exact procurement of the 3-substituted scaffold.

sigma-1 receptor binding affinity piperidine-piperazine CNS ligand

Histamine H3 Receptor Affinity: N-Methylpiperazine vs. N-Unsubstituted Piperazine Differentiation

Cross-study comparison of piperazine–piperidine derivatives reveals that N-methylation of the piperazine ring (as present in CAS 896054-84-5) modulates histamine H3 receptor affinity in a measurable and consistent fashion relative to the unsubstituted piperazine analog. In a systematic SAR series where the N-substituent was varied while holding the 3-piperidinylmethyl linker constant, the N-methyl derivative showed approximately 2- to 5-fold higher H3 receptor affinity than the N–H parent, attributed to a favorable hydrophobic contact with a lipophilic sub-pocket formed by Tyr374 and Phe398 in the H3 receptor binding cavity [1]. The N-unsubstituted parent compound, while less costly to procure, requires an additional synthetic step to install the methyl group post-coupling, adding 1–2 days to library synthesis timelines and introducing N-alkylation selectivity challenges when competing nucleophilic sites are present [2].

histamine H3 receptor SAR N-methylpiperazine CNS pharmacology

Protonation State and Calculated pKa: Piperazine N4 Basicity Distinguishes CAS 896054-84-5 from Piperidine-Only and Morpholine Analogs

In silico pKa calculations using the ChemAxon platform (as reported on the m.chem960.com physicochemical database) indicate that the piperazine N4 nitrogen in CAS 896054-84-5 possesses a predicted pKa of approximately 8.2–8.5, meaning it is predominantly protonated (>90%) at physiological pH 7.4, whereas the piperidine nitrogen (pKa ≈ 10.2–10.5) is essentially fully protonated (>99%) . This dual protonation state creates a dicationic species at pH 7.4 that is structurally distinct from the monocationic state of the corresponding piperidine-only analog (1-methyl-4-(piperidin-3-ylmethyl)piperidine), which lacks the second basic center [1]. The dicationic character directly impacts blood–brain barrier permeability predictions: the CNS MPO (Multiparameter Optimization) score for CAS 896054-84-5 falls within the desirable range (MPO ≥ 4), whereas the monocationic piperidine-only analog has a higher calculated logD and greater predicted hERG liability, a class-level inference supported by published CNS MPO desirability thresholds [1].

pKa prediction protonation state physicochemical profiling CNS MPO

Dopamine Transporter (DAT) Selectivity: Scaffold-Level Differentiation of the 3-Piperidinylmethyl Series from 4-Substituted Piperazine Controls

Patent data from US 6,936,614 B2 provides a head-to-head scaffold-level comparison: within a focused library of piperidine–piperazine compounds, the 3-piperidinylmethyl-substituted series (the scaffold of CAS 896054-84-5) demonstrated IC50 values in the 50–200 nM range at the human dopamine transporter (DAT), while maintaining >50-fold selectivity over the serotonin transporter (SERT) [1]. In contrast, the 4-substituted piperazine control series (where the piperidine is linked at the piperazine 4-position via a different connectivity pattern) showed significantly eroded DAT/SERT selectivity, with SERT IC50 values dropping into the same concentration range as DAT, yielding a selectivity ratio of <5 [1]. The specific substitution pattern of CAS 896054-84-5 (methyl on piperazine N1, 3-piperidinylmethyl on N4) is not merely a structural detail; it is the defined stereoelectronic arrangement that patent SAR data indicate is required to maintain this therapeutically relevant selectivity window [1].

dopamine transporter DAT selectivity piperidine-piperazine scaffold

Procurement-Relevant Physicochemical Stability: Free Base vs. Trihydrochloride Salt Form Selection

CAS 896054-84-5 is commercially available in two distinct physical forms that directly impact experimental utility: the free base (MW 197.32, purity 95% per Fluorochem specification) and the trihydrochloride salt (CAS 1211466-10-2, MW 306.7, purity typically >95%) . The free base is an oil or low-melting solid at ambient temperature, suitable for organic synthesis and anhydrous coupling reactions, while the trihydrochloride salt provides >50 mg/mL aqueous solubility (estimated from class-level comparison with analogous trihydrochloride piperazine derivatives), enabling direct use in in vitro assay buffers without DMSO solubilization steps . This contrasts with the dihydrochloride salt forms available for some structural analogs (e.g., 4-(piperidin-3-ylmethyl)piperazin-2-one dihydrochloride), which exhibit lower aqueous solubility and require sonication or pH adjustment for complete dissolution at millimolar concentrations . The availability of a well-characterized trihydrochloride salt eliminates the need for in-house salt formation and characterization, reducing quality control burden for procurement teams.

salt form aqueous solubility long-term storage assay reproducibility

Chiral Resolution Potential: Racemic Nature as a Defined Starting Point vs. Enantiopure Analogs

CAS 896054-84-5 is explicitly designated as a racemic mixture (Hit2Lead catalog specification), reflecting the chirality at the piperidine 3-position where the methylene bridge is attached . This defined racemic starting material contrasts with scaffold analogs that are achiral (e.g., 1-methyl-4-(piperidin-4-ylmethyl)piperazine, where the 4-substituted piperidine lacks a stereocenter) or with enantiopure building blocks that command a 5–10× price premium [1]. For medicinal chemistry programs that require enantiopure material, the racemate provides a cost-effective entry point for preparative chiral SFC resolution, enabling access to both enantiomers from a single procurement lot. The piperidine 3-position stereocenter also introduces conformational constraints that are absent in achiral 4-substituted analogs, potentially enhancing target selectivity through reduced entropy loss upon binding [1].

chiral resolution racemic preparative SFC enantiomer

Defined Application Scenarios Where 1-Methyl-4-(piperidin-3-ylmethyl)piperazine (CAS 896054-84-5) Delivers Verifiable Advantage


Sigma-1 Receptor Antagonist Lead Optimization for Neuropathic Pain

Programs developing sigma-1 receptor antagonists for neuropathic pain indications should procure CAS 896054-84-5 rather than the 4-piperidinylmethyl isomer. Patent SAR data demonstrate a >10-fold affinity advantage for the 3-ylmethyl linker geometry at sigma-1 (Ki ≈ 5.8 nM vs. >60 nM for the 4-isomer), directly attributable to optimal Asp126 interaction geometry confirmed by molecular docking studies [1][2]. Initiating a lead optimization campaign with the lower-affinity isomer would require compensating through increased molecular weight or lipophilicity, introducing hERG and metabolic liabilities. The trihydrochloride salt form (CAS 1211466-10-2) enables direct dissolution in assay buffer at concentrations up to 10 mM without DMSO, facilitating high-throughput electrophysiology and calcium flux assays critical for sigma-1 functional characterization .

Dopamine Transporter (DAT)-Selective Probe Development for ADHD Programs

For DAT-selective inhibitor programs where serotonergic off-target activity is unacceptable (e.g., preclinical ADHD models), CAS 896054-84-5 provides a scaffold with demonstrated >50-fold DAT/SERT selectivity, in contrast to 4-substituted piperazine analogs that exhibit <5-fold selectivity [1]. This selectivity window is built into the 3-piperidinylmethyl–N-methylpiperazine architecture and cannot be achieved through simple N-substituent variation on the 4-substituted scaffold. Procurement of the pre-assembled building block eliminates 2–3 synthetic steps (reductive amination, N-deprotection, and N-methylation) compared to de novo construction from 3-piperidinemethanol and 1-methylpiperazine, reducing synthesis time from 5–7 days to same-day use in parallel library synthesis .

CNS Multiparameter Optimization (MPO)-Compliant Fragment Library Construction

For organizations building CNS-focused fragment or lead-like libraries, CAS 896054-84-5 has a calculated CNS MPO score ≥ 4.0 (meeting the Wager desirability threshold) owing to its favorable balance of basicity (pKa N4-piperazine ≈ 8.3), hydrogen bond donor count (1), and topological polar surface area [1][2]. This pre-validated MPO compliance eliminates the need for iterative physicochemical optimization that would be required if starting from the monocationic piperidine-only analog, which has a higher calculated logD and predicted lower CNS MPO score [2]. The racemic nature of the compound also introduces controlled stereochemical diversity into fragment libraries, a parameter increasingly valued in 3D-focused library design to enhance hit-to-lead progression rates .

Combinatorial Library Synthesis for Polypharmacological Antipsychotic Profiling

The piperidine–piperazine scaffold of CAS 896054-84-5 is expressly claimed in US Patent 6,936,614 B2 as a privileged template for generating combinatorial libraries screened against dopamine, serotonin, and norepinephrine receptors and transporters in parallel [1]. The compound's dual basic centers (piperidine pKa ≈ 10.3; piperazine N4 pKa ≈ 8.3) create a pH-dependent protonation profile that mimics the ionization state of many approved atypical antipsychotics, making it an ideal core for library enumeration through N-arylation, sulfonylation, or reductive amination at the secondary piperidine nitrogen [1]. Procurement in multi-gram quantities from established suppliers (Fluorochem, ChemDiv) ensures batch-to-batch consistency essential for SAR reproducibility across library generations .

Quote Request

Request a Quote for 1-Methyl-4-(piperidin-3-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.